Product packaging for Diphenylchloroarsine(Cat. No.:CAS No. 712-48-1)

Diphenylchloroarsine

Cat. No.: B1221446
CAS No.: 712-48-1
M. Wt: 264.58 g/mol
InChI Key: YHHKGKCOLGRKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenylchloroarsine (CAS 712-48-1), also known as Clark I, is an organoarsenic compound that serves as a critical reagent in chemical warfare agent research and environmental fate studies. Historically used as a sternutator (vomiting agent) and designated a "mask-breaker" in World War I , it provides a valuable model for studying the toxicology and environmental persistence of phenylarsenic compounds. Its primary research value lies in its mechanism of action, which involves the induction of oxidative stress and the unfolded protein response (UPR) signaling pathway, leading to inflammatory skin injury, apoptosis in epidermal keratinocytes, and disruption of tight and adherens junction proteins . In the environment, this compound undergoes hydrolysis and oxidation to form stable and also toxic degradation products, such as diphenylarsinic acid (DPAA), making it a subject of ongoing environmental remediation and biogeochemical studies, particularly in contaminated soils and groundwater . Researchers utilize this compound to investigate the microbial degradation of organoarsenicals in anaerobic environments and to develop advanced analytical methods, including GC-MS and LC-MS/MS, for identifying and quantifying phenylarsenic species in complex matrices . This product is strictly for research purposes in controlled laboratory settings. It is highly toxic by inhalation, ingestion, and skin contact and must be handled by qualified personnel using appropriate personal protective equipment. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10AsCl<br>(C6H5)2AsCl<br>C12H10AsCl B1221446 Diphenylchloroarsine CAS No. 712-48-1

Properties

IUPAC Name

chloro(diphenyl)arsane
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InChI

InChI=1S/C12H10AsCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
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InChI Key

YHHKGKCOLGRKKB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)Cl
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Molecular Formula

C12H10AsCl, Array
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Record name DIPHENYLCHLOROARSINE
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Record name CHLORODIPHENYLARSINE
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DSSTOX Substance ID

DTXSID30858733
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Molecular Weight

264.58 g/mol
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Physical Description

Diphenylchloroarsine appears as a colorless crystalline solid, or a dark-brown liquid. Strongly irritating to skin and eyes. Toxic by ingestion and inhalation. Used as a military poison gas., COLOURLESS CRYSTALS. TECHNICAL-GRADE PRODUCT: DARK BROWN LIQUID.
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Solubility

Solubility in water, g/100ml: 0.2 (poor)
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Density

Relative density (water = 1): 1.4 (45 °C)
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Vapor Density

Relative vapor density (air = 1): 9.15
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.06
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CAS No.

712-48-1
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Melting Point

38-44 °C
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Advanced Synthetic Methodologies and Chemical Precursors of Diphenylchloroarsine

Established Synthetic Pathways for Diphenylchloroarsine

Several methods for the synthesis of this compound have been developed and utilized over the years, ranging from laboratory-scale preparations to industrial production.

Reduction of Diphenylarsinic Acid with Sulfur Dioxide

One of the earliest and most well-documented methods for preparing this compound involves the reduction of diphenylarsinic acid ((C₆H₅)₂AsO₂H). wikipedia.orgsmolecule.com This reaction is typically carried out using sulfur dioxide (SO₂) in the presence of hydrochloric acid (HCl). smolecule.com The sulfur dioxide acts as the reducing agent, converting the pentavalent arsenic in diphenylarsinic acid to the trivalent state in this compound. wikipedia.orgsmolecule.com

The idealized chemical equation for this reaction is: (C₆H₅)₂AsO₂H + SO₂ + HCl → (C₆H₅)₂AsCl + H₂SO₄ wikipedia.orgsmolecule.com

This method, first reported in 1878 by Michaelis and La Coste, provides a direct route to this compound from a readily accessible precursor. wikipedia.orgmmsl.cz

Sandmeyer Reaction Applications in this compound Synthesis

The Sandmeyer reaction, a versatile method for synthesizing aryl halides from aryl diazonium salts, has also been adapted for the production of this compound. wikipedia.orgwikipedia.org This process was notably used in Germany during World War I. wikipedia.org The synthesis begins with the reaction of phenyldiazonium chloride with sodium arsenite. wikipedia.orgsmolecule.com The resulting product undergoes a series of steps including acidification, reduction, and neutralization. wikipedia.orgwikiwand.com The salt is then subjected to another condensation via the Sandmeyer reaction, followed by a final reduction and acidification to yield this compound. wikipedia.orgwikiwand.com

Sodium Process for Industrial-Scale Production

For large-scale, industrial production of this compound, particularly for military applications, the "sodium process" was developed. wikipedia.orgsmolecule.com This method employs a reaction between chlorobenzene (B131634) and arsenic trichloride (B1173362) in the presence of sodium metal. wikipedia.orgsmolecule.com This process was notably utilized by Edgewood Arsenal for the production of DA for chemical warfare purposes. wikipedia.org

The reaction can be summarized as follows: 2C₆H₅Cl + AsCl₃ + 4Na → (C₆H₅)₂AsCl + 4NaCl

This method offers a direct route to this compound from readily available industrial chemicals.

Alternative Precursors and Reaction Conditions

Research has also explored alternative precursors for the synthesis of this compound. One such method involves the oxidation of phenylhydrazine (B124118) with arsenic acid, catalyzed appropriately, followed by treatment with hydrochloric acid. researchgate.net This process has been shown to produce this compound in good yield, alongside smaller quantities of phenyldichloroarsine and triphenylarsine (B46628). researchgate.net Diphenylarsinic acid itself is a degradation product of organoarsenic chemical warfare agents like diphenylcyanoarsine (B1218656) and this compound through hydrolysis and oxidation. researchgate.net It can be synthesized from aqueous arsenic acid and phenylhydrazine. researchgate.net

Table 1: Comparison of Established Synthetic Pathways for this compound

Synthetic Pathway Key Precursors Key Reagents/Conditions Primary Use/Scale Reference(s)
Reduction of Diphenylarsinic Acid Diphenylarsinic acid Sulfur dioxide, Hydrochloric acid Laboratory-scale wikipedia.orgsmolecule.commmsl.cz
Sandmeyer Reaction Phenyldiazonium chloride, Sodium arsenite Copper salts (catalyst) Historical industrial wikipedia.orgsmolecule.comwikipedia.orgwikiwand.com
Sodium Process Chlorobenzene, Arsenic trichloride Sodium metal Industrial-scale wikipedia.orgsmolecule.com
Phenylhydrazine Oxidation Phenylhydrazine, Arsenic acid Catalyst, Hydrochloric acid Laboratory-scale researchgate.net

Novel Approaches and Derivatization Strategies involving this compound

This compound is not only a target molecule but also a versatile reagent for the synthesis of other organoarsenic compounds.

Condensation Reactions for Novel Arsenical Derivatives

Condensation reactions involving this compound open pathways to a variety of new arsenical derivatives. A prominent example is its reaction with Grignard reagents. wikipedia.org This reaction allows for the introduction of various alkyl or aryl groups to the arsenic center, replacing the chlorine atom. wikipedia.org

The general reaction is: RMgBr + (C₆H₅)₂AsCl → (C₆H₅)₂AsR + MgBrCl (where R = alkyl, aryl) wikipedia.org

Another significant derivatization is the reaction of this compound with sodium cyanide to produce diphenylcyanoarsine, another potent chemical warfare agent. smolecule.comwikiwand.com This reaction is typically carried out in an aqueous solution. wikiwand.com

Furthermore, condensation reactions, in a broader sense, involve the joining of two molecules with the elimination of a small molecule like water. numberanalytics.com While not a classical Claisen condensation, which involves esters, the principles of forming new bonds through the reaction of a nucleophile with an electrophilic center are applicable. In the context of this compound, its reactions with various nucleophiles lead to the formation of a diverse array of organoarsenic compounds.

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of this compound is crucial for understanding the relationship between a molecule's structure and its biological activity. By systematically modifying the chemical structure of the parent compound, researchers can identify which parts of the molecule are essential for its activity and which can be altered to enhance desired properties or reduce toxicity.

Structure-activity relationship (SAR) studies involve the synthesis and evaluation of a series of structurally related compounds. nih.govresearchgate.net For this compound, this could involve substitutions on the phenyl rings or replacement of the chlorine atom with other functional groups. For instance, the synthesis of diphenylcyanoarsine (DC), an analog where the chloro group is replaced by a cyano group, provides insight into how this change affects the molecule's properties and reactivity. researchgate.net The preparation of such analogs often follows similar synthetic routes to this compound itself, with modifications in the final step to introduce the desired functional group. For example, diphenylcyanoarsine can be prepared by treating this compound with potassium cyanide. researchgate.net

The insights gained from SAR studies are critical for designing new compounds with specific applications, including the development of less toxic derivatives or compounds with tailored electronic or biological properties. researchgate.netnih.gov

Table 1: Examples of this compound Analogs and their Synthetic Precursors

Analog NameChemical FormulaKey Synthetic Precursor(s)
Diphenylcyanoarsine(C₆H₅)₂AsCNThis compound, Potassium Cyanide
Diphenylarsinic Acid(C₆H₅)₂AsO₂HThis compound (via hydrolysis and oxidation)
Diphenylthioarsinic Acid(C₆H₅)₂As(S)OHDegradation product of this compound

This table is for illustrative purposes and is not an exhaustive list of all possible analogs.

Exploration of Green Chemistry Principles in Organoarsenic Synthesis (Conceptual)

The synthesis of organoarsenic compounds like this compound traditionally involves hazardous reagents and produces toxic byproducts, making it a prime candidate for the application of green chemistry principles. researchgate.netmlsu.ac.in The twelve principles of green chemistry provide a framework for designing chemical processes that are safer and more environmentally benign. royalsocietypublishing.org

Conceptually, applying these principles to organoarsenic synthesis would involve several key areas of exploration:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mlsu.ac.intandfonline.com This could involve exploring addition reactions rather than substitution reactions. tandfonline.com

Use of Less Hazardous Chemical Syntheses: Seeking alternative, less toxic reagents and synthetic pathways. mlsu.ac.in For example, exploring enzymatic or microbial transformations as alternatives to traditional chemical oxidations or reductions.

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids (like CO₂), or ionic liquids. royalsocietypublishing.org The ideal scenario is to conduct reactions in the absence of any solvent. royalsocietypublishing.org

Design for Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to minimize energy consumption. mlsu.ac.in This could involve the use of highly efficient catalysts.

Use of Renewable Feedstocks: Investigating the possibility of using renewable resources, such as biomass-derived chemicals, as starting materials instead of petroleum-based feedstocks. kahedu.edu.in

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to increase reaction efficiency and reduce waste. mlsu.ac.in

While the direct application of all green chemistry principles to the synthesis of a highly toxic compound like this compound presents significant challenges, the conceptual exploration of these principles can drive innovation towards safer and more sustainable manufacturing processes for organoarsenic compounds in general.

Characterization of Synthetic Intermediates and Byproducts

The synthesis of this compound is not a perfectly clean reaction and often results in the formation of various intermediates and byproducts. The identification and characterization of these species are essential for optimizing reaction conditions, ensuring product purity, and understanding potential environmental contamination.

Common synthetic routes can produce a mixture of organoarsenic compounds. For example, the reaction of arsenic trichloride with triphenylarsine can yield not only this compound but also phenyldichloroarsine and unreacted triphenylarsine as byproducts. researchgate.netgoogle.com Similarly, the synthesis starting from phenylhydrazine can also produce these same side products. researchgate.net

Hydrolysis of this compound, which can occur if moisture is present during synthesis or upon environmental release, leads to the formation of diphenylarsine (B13773895) hydroxide (B78521). psu.edu Further oxidation can yield diphenylarsinic acid (DPAA), a stable and environmentally persistent degradation product. researchgate.net

The characterization of these intermediates and byproducts relies on a variety of analytical techniques. Mass spectrometry (MS) and infrared (IR) spectroscopy are commonly used to identify the chemical structures of these compounds. psu.edu Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are employed to separate the different components of the reaction mixture, allowing for their individual identification and quantification. psu.edu

Table 2: Common Intermediates and Byproducts in this compound Synthesis

Compound NameChemical FormulaMethod of FormationCommon Analytical Techniques
PhenyldichloroarsineC₆H₅AsCl₂Byproduct of synthesisMass Spectrometry, IR Spectroscopy
Triphenylarsine(C₆H₅)₃AsByproduct/Unreacted starting materialMass Spectrometry, IR Spectroscopy
Diphenylarsine Hydroxide(C₆H₅)₂AsOHHydrolysis of this compoundHPLC, Mass Spectrometry
Diphenylarsinic Acid(C₆H₅)₂AsO₂HOxidation of intermediates/degradationHPLC, Mass Spectrometry

Understanding the formation and characteristics of these related substances is crucial for controlling the synthesis of this compound and for assessing the environmental impact of its production and degradation.

Chemical Reactivity, Transformation Mechanisms, and Structure Activity Relationships of Diphenylchloroarsine

Fundamental Chemical Reactions of Diphenylchloroarsine

The chemical reactivity of this compound is primarily governed by the arsenic-chlorine bond and the arsenic center's oxidation state.

Hydrolysis Pathways and Products

This compound undergoes hydrolysis when exposed to water, a process that is generally slow and dependent on pH conditions . The initial product of hydrolysis is typically diphenylarsinous acid (Ph₂AsOH) smolecule.comscispace.com. This intermediate can then undergo further transformations. Under specific conditions, diphenylarsinous acid can degrade to form bis(diphenylarsine)oxide (BDPAO) and diphenylarsinic acid (DPAA) smolecule.comscispace.com. This compound and its related compound, diphenylcyanoarsine (B1218656), are known to hydrolyze to diphenylarsinic acid, which is a persistent environmental contaminant researchgate.netresearchgate.net. The degradation pathways in abandoned munitions, such as the "Red canister," indicate that DA and DC can degrade to BDPAO or DPAA depending on the associated material researchgate.net.

Table 1: Key Hydrolysis and Degradation Pathways of this compound

Initial CompoundReaction TypePrimary ProductsFurther Degradation/ProductsNotesSource(s)
This compound (DA)HydrolysisDiphenylarsinous acid (Ph₂AsOH)Bis(diphenylarsine)oxide (BDPAO), Diphenylarsinic acid (DPAA)Slow, pH-dependent smolecule.comscispace.comresearchgate.netmdpi.com
This compound (DA)Oxidation (Theoretical)As(V) derivatives (e.g., Diphenylarsinic acid, DPAA)
This compound (DA)Reaction with CyanideDiphenylcyanoarsine (DC)Pope-Turner process wikipedia.orgsmolecule.com
Diphenylarsinic acid (DPAA)Biotransformation (Anaerobic, Sulfate-reducing)Diphenylthioarsinic acid (DPTA)Mediated by sulfate-reducing bacteria science.govscience.govresearchgate.netnih.gov

Reactions with Nucleophiles

The chlorine atom in this compound is susceptible to nucleophilic substitution due to the electronegativity of chlorine and the Lewis acidic nature of the arsenic center researchgate.netoldbluewater.com. A significant reaction involves the displacement of the chloride by cyanide ions. The reaction of this compound with sodium cyanide, often carried out in anhydrous ethanol, is a well-established method for synthesizing diphenylcyanoarsine (DC) smolecule.com. This transformation is part of the Pope-Turner process and highlights the reactivity of the As-Cl bond towards strong nucleophiles like cyanide vanderbilt.edu.

Oxidation and Reduction Chemistry of the Arsenic Center

In this compound, arsenic is in the +3 oxidation state wikipedia.org. The arsenic(III) center can be oxidized to arsenic(V). For instance, theoretical models suggest that strong oxidizing agents can convert the As(III) center to As(V), potentially forming derivatives such as diphenylarsinic acid . Conversely, this compound can be synthesized through the reduction of diphenylarsinic acid (an As(V) compound) using sulfur dioxide and hydrochloric acid wikipedia.orgsmolecule.com. This reaction illustrates the interconversion between arsenic oxidation states, where Ph₂AsO₂H (As(V)) is reduced to Ph₂AsCl (As(III)) wikipedia.orgsmolecule.com.

Degradation Pathways and Metabolites of this compound

The degradation of this compound in the environment leads to the formation of various arsenic-containing compounds, some of which are persistent and contribute to arsenic contamination.

Environmental Degradation Products

In environmental matrices, this compound and its related agents undergo degradation primarily through hydrolysis and oxidation researchgate.netmdpi.com. Key degradation products include diphenylarsinic acid (DPAA) and bis(diphenylarsine)oxide (BDPAO) scispace.comresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net. Diphenylarsinic acid, in particular, is known for its persistence in soils and its role in arsenic contamination researchgate.netresearchgate.net. Bis(diphenylarsine)oxide is identified as a dimerized degradation product of this compound and diphenylcyanoarsine researchgate.net. The analysis of abandoned chemical munitions has revealed that these agents often degrade into DPAA and BDPAO, with the specific product depending on the environmental conditions and the material matrix researchgate.net.

Biotransformation Mechanisms

Under anaerobic conditions, microorganisms can mediate the transformation of diphenylarsinic acid, a common degradation product of this compound science.govscience.govresearchgate.netnih.gov. Specifically, sulfate-reducing bacteria have been shown to catalyze the thionation of DPAA, leading to the formation of diphenylthioarsinic acid (DPTA) as a major metabolite researchgate.netnih.govniigata-u.ac.jp. This biotransformation involves the reaction of DPAA with hydrogen sulfide (B99878) nih.gov. Research has identified specific bacterial strains, such as Desulfovibrio aerotolerans, as playing a role in this process researchgate.net.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula(C₆H₅)₂AsCl wikipedia.org
Molar Mass264.59 g/mol wikipedia.org
Melting Point42 °C wikipedia.org
Boiling Point307.2 °C wikipedia.org
Solubility in WaterPoor (0.2 g/100ml ) smolecule.com
AppearanceColorless crystalline solid wikipedia.org

Influence of Environmental Factors on Degradation Kinetics

This compound is known to be unstable in aqueous environments, undergoing hydrolysis. According to Franke psu.edu, this compound rapidly hydrolyzes in aqueous solution. This hydrolysis leads to the formation of diphenylarsinous acid (Ph₂AsOH), which can further degrade smolecule.com. The rate of this hydrolysis is influenced by environmental factors such as pH and temperature. Studies indicate that hydrolysis occurs slowly and is pH-dependent, with the As–CN bond cleaving in acidic or alkaline conditions . Research on similar organoarsenic compounds suggests that factors like pH, temperature, and moisture content significantly influence degradation kinetics ekb.egresearchgate.net. Specifically, for this compound (DA), studies have shown that its degradation in simulated Baltic Sea conditions (water and sediment) is temperature-dependent, with a determined activation energy for hydrolysis in an aqueous environment of 69.2 kJ/mol researchgate.net. The half-life of DA in water under these conditions was approximately eight days, and 18 days in sediment researchgate.net. While specific data on the influence of other environmental factors like light or specific co-existing ions on this compound degradation kinetics are less detailed in the provided search results, the general principle for organoarsenicals is that these factors can play a role ekb.egresearchgate.net.

Structure-Reactivity Relationships in Organoarsenic Compounds including this compound

The reactivity of organoarsenic compounds, including this compound, is intrinsically linked to their molecular structure. The presence of the arsenic atom, bonded to organic ligands and often halogens or other functional groups, dictates its chemical behavior. Understanding these relationships is crucial for predicting their fate in the environment and their interactions with biological systems.

Influence of Ligands on Arsenic Center Reactivity

The arsenic center in this compound is a trivalent arsenic atom (As(III)) bonded to two phenyl groups and one chlorine atom wikipedia.org. The nature of these ligands significantly influences the reactivity of the arsenic center. The chlorine atom, being a good leaving group, makes the arsenic center susceptible to nucleophilic attack. For instance, this compound reacts with sodium cyanide to produce diphenylcyanoarsine smolecule.com. The phenyl groups, while generally stable, contribute to the steric and electronic environment around the arsenic atom. Organoarsenic compounds, in general, can be prepared by alkylation of AsCl₃ and its derivatives using organolithium and Grignard reagents, showcasing the reactivity of the As-Cl bond towards nucleophiles wikipedia.org. The C-As bond in organoarsenic compounds can undergo various reactions, and the reactivity of the arsenic center is modulated by the electron-donating or withdrawing nature of the attached organic groups wikipedia.org.

Steric and Electronic Effects on Reaction Kinetics

Steric and electronic effects are fundamental to understanding reaction kinetics in organic and organometallic chemistry numberanalytics.comrsc.org. In this compound, the two phenyl groups attached to the arsenic atom introduce steric bulk around the central arsenic atom. This steric hindrance can influence the accessibility of the arsenic center to incoming reactants, potentially slowing down reaction rates by increasing the activation energy numberanalytics.comnih.gov. Electronically, phenyl groups are considered inductively withdrawing due to the electronegativity of sp² hybridized carbons, but they can also act as resonance donating groups due to their π system, which can influence the electron density at the arsenic center wikipedia.org. These combined steric and electronic effects dictate the molecule's reactivity towards various chemical transformations. For example, the electronic properties of ligands on the arsenic atom can affect the energy barrier for reactions, thereby altering reaction rates numberanalytics.com.

Comparison with Related Arsenical Compounds (e.g., Diphenylcyanoarsine, Adamsite)

Comparing this compound (DA) with related organoarsenic compounds like diphenylcyanoarsine (DC) and Adamsite (DM) highlights how structural variations impact reactivity.

This compound (DA) vs. Diphenylcyanoarsine (DC): Both compounds are organoarsenic vomiting agents. This compound features a chlorine atom bonded to arsenic, while diphenylcyanoarsine has a cyano group. This compound can react with sodium cyanide to form diphenylcyanoarsine smolecule.com. Both compounds undergo hydrolysis, with this compound hydrolyzing to diphenylarsinous acid and diphenylcyanoarsine hydrolyzing to diphenylarsinous acid and hydrogen cyanide smolecule.commmsl.czresearchgate.netmdpi.com. The cyano group in DC is noted for distinguishing its reactivity and biological interactions from DA smolecule.com. Both are described as having low solubility in water mmsl.cz.

This compound (DA) vs. Adamsite (DM): Adamsite (5-chloro-5,10-dihydrophenarsazine) is structurally different, featuring a phenarsazine ring system with a chlorine atom and an arsenic atom within the ring structure cdc.govechemi.comnih.govusgovcloudapi.net. While DA is a simple organoarsine, Adamsite is an arsenical diphenylamine (B1679370) derivative. Both are classified as chemical warfare agents, with DA being a vomiting agent and Adamsite also acting as a vomiting agent and riot control agent wikipedia.orgcdc.govusgovcloudapi.net. Adamsite is described as having very low vapor pressure and is virtually insoluble in water, whereas DA has limited water solubility mmsl.czechemi.comechemi.comnih.gov. Adamsite is noted for corroding metals like iron, bronze, and brass, and can evolve flammable hydrogen gas upon contact with metals cdc.govechemi.comnih.gov. This compound is incompatible with strong oxidizing agents, amines, and alkalis and may react vigorously or explosively with ethers in the presence of metal salts nih.govnoaa.gov.

Advanced Spectroscopic and Structural Elucidation of Diphenylchloroarsine and Its Derivatives

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable tools for identifying compounds, determining their purity, and unraveling their molecular structures. For diphenylchloroarsine, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) have been instrumental.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁵As)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment of atomic nuclei, offering insights into molecular connectivity and symmetry. For this compound, ¹H and ¹³C NMR spectroscopy have been employed to analyze the phenyl substituents. These studies involve recording and analyzing the NMR spectra, allowing for the determination of detailed spectral parameters, which aids in the identification and structural confirmation of the compound optica.orgoptica.org. The symmetry of the phenyl groups and the deshielding effects induced by the arsenic atom are key features observable in these spectra . While ¹H and ¹³C NMR are standard for organic moieties, ¹⁵As NMR, though less commonly reported due to the quadrupolar nature and sensitivity issues of the ⁷⁵As nucleus, can provide direct information about the arsenic center's electronic environment and coordination . However, specific ¹⁵As NMR data for this compound is not extensively detailed in the available literature.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the characteristic frequencies of molecular bonds and functional groups uni-siegen.dewikipedia.org. These methods are sensitive to the stretching and bending modes of atoms within a molecule. For this compound, IR spectroscopy can identify the presence of phenyl rings through characteristic absorptions, such as C-H stretching vibrations typically observed in the range of 3100–3000 cm⁻¹ and C=C stretching vibrations between 1680–1640 cm⁻¹ vscht.cz. While specific assignments for the As-C and As-Cl stretching vibrations in this compound are not explicitly detailed in the provided snippets, these techniques are generally used to detect such bonds and their associated frequencies. FTIR analysis has been mentioned in the context of chemical warfare agents, including this compound nssresearchjournal.com. Raman spectroscopy, which relies on the inelastic scattering of light, also provides complementary information on molecular vibrations and is sensitive to changes in molecular structure and environment researchgate.netrenishaw.com.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern wikipedia.org. For this compound, mass spectral analysis, particularly using atmospheric pressure chemical ionization (APCI) ion trap mass spectrometry, has been employed for air monitoring acs.orgnih.gov. These studies have revealed that this compound can undergo in-source fragmentation, producing characteristic fragment ions such as Ph₂As⁺ acs.orgnih.gov. Furthermore, it has been observed that this compound can convert in-line to diphenylarsine (B13773895) hydroxide (B78521) (DPAH) and subsequently to bis(diphenylarsine)oxide (BDPAO), which are significant sources of the Ph₂As⁺ fragment acs.orgnih.gov. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental composition and confirming the molecular formula researchgate.net. The electron ionization mass spectrum of this compound is also documented nist.gov.

Molecular Geometry and Stereochemistry of the As(III) Center

The stereochemistry around the arsenic atom in this compound is a key aspect of its molecular structure, significantly influenced by the presence of a lone pair of electrons on the arsenic(III) center.

Pyramidal Geometry and Bond Parameters

The arsenic atom in this compound is in the +3 oxidation state and possesses a lone pair of electrons, which, according to Valence Shell Electron-Pair Repulsion (VSEPR) theory, influences the molecular geometry libretexts.orgsigmaaldrich.comokstate.edu. This typically results in a pyramidal arrangement around the arsenic atom, analogous to ammonia (B1221849) (NH₃) which has a trigonal pyramidal geometry (AX₃E) libretexts.org. X-ray diffraction analysis has provided specific quantitative data for the molecular geometry of this compound. The arsenic center adopts a pyramidal configuration.

Table 1: Key Structural Parameters of this compound

ParameterValueSource
As-Cl Bond Length2.26 Å wikipedia.org
Cl-As-C Bond Angle96° wikipedia.org
C-As-C Bond Angle105° wikipedia.org

These parameters confirm the distorted tetrahedral or pyramidal geometry around the arsenic atom, with the lone pair occupying one of the vertices of the tetrahedron. The bond angles are less than the ideal 109.5° observed in a perfect tetrahedron, a common characteristic when lone pairs are present and exert repulsive forces on bonding pairs.

Conformational Analysis of Phenyl Groups

The molecular structure of this compound involves two phenyl rings attached to a central arsenic atom. Conformational analysis aims to understand the spatial arrangement and flexibility of these phenyl groups, which can influence the compound's reactivity and physical properties. While specific detailed conformational studies of this compound are not extensively detailed in the provided literature, general principles and analytical techniques are applicable.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is a primary tool for structural elucidation, providing insights into the electronic environment and connectivity of atoms within a molecule. optica.org The ¹H and ¹³C{¹H} NMR spectra of this compound have been recorded and analyzed, with spectral parameters determined through iterative analysis. optica.org These spectroscopic techniques allow for the characterization of the phenyl rings' orientation and potential rotation around the arsenic-carbon bonds. Computational methods, such as Density Functional Theory (DFT), can also be employed to model molecular geometries and predict preferred conformations, although specific DFT studies on this compound's phenyl group conformations were not found in the reviewed literature. The flexibility of the phenyl groups, influenced by steric hindrance and electronic interactions around the arsenic center, dictates their possible spatial arrangements.

Table 1: Spectroscopic Characterization of this compound

TechniqueNuclei StudiedApplication/PurposeReference
NMR Spectroscopy¹H, ¹³C{¹H}Structural elucidation, spectral parameter determination, identification optica.org

Advanced Characterization of Degradation Products and Environmental Metabolites

The environmental degradation of this compound, primarily through hydrolysis and oxidation, leads to the formation of various arsenic-containing compounds. The identification and quantification of these degradation products and potential environmental metabolites are critical for assessing contamination and environmental risk. Advanced analytical techniques are indispensable for this purpose, offering high sensitivity and specificity.

Key degradation products identified from this compound include diphenylarsinic acid (DPAA) and phenylarsonic acid (PAA). researchgate.netmdpi.comjst.go.jp Bis(diphenylarsine)oxide (BDPAO) has also been noted as a possible derivative. jst.go.jp These compounds represent a transformation of the original organoarsenic warfare agent into species that may exhibit different toxicological profiles and environmental behaviors.

A range of sophisticated analytical methods are employed for the characterization of these arsenic species. High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful technique, enabling the separation of different arsenic compounds and their subsequent detection with high sensitivity and element specificity. researchgate.netmdpi.com This hyphenated technique can detect arsenic species at parts-per-trillion (ppt) levels. researchgate.netmdpi.com Other chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netpsu.edunasa.gov and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), jst.go.jppsu.eduwaters.com are also utilized for separation and identification, providing molecular information. The combination of chromatographic separation with mass spectrometric detection allows for the elucidation of complex mixtures of degradation products.

Table 2: Identified Degradation Products of this compound

Degradation ProductChemical FormulaPrimary Analytical Techniques UsedReference
Diphenylarsinic Acid (DPAA)C₁₂H₁₀AsO₂HPLC-ICP-MS, LC-ESI-MS, GC-MS researchgate.netmdpi.comjst.go.jp
Phenylarsonic Acid (PAA)C₆H₇AsO₃HPLC-ICP-MS, LC-ESI-MS, GC-MS researchgate.netmdpi.comjst.go.jp
Bis(diphenylarsine)oxide (BDPAO)(C₆H₅)₂As-O-As(C₆H₅)₂LC-ESI-MS jst.go.jp

Elucidation of Novel Arsenic Species

The study of environmental organoarsenicals is an evolving field, with hundreds of species identified and the continuous discovery of new ones. researchgate.nettandfonline.com While this compound primarily degrades into known compounds like DPAA and PAA, the potential exists for the formation of other, less characterized arsenic species during its environmental transformation or persistence. Bis(diphenylarsine)oxide (BDPAO) represents one such species that can be derived from this compound. jst.go.jp

The elucidation of novel arsenic species relies heavily on advanced mass spectrometry techniques, often coupled with high-resolution chromatography. Techniques like LC-ESI-MS/MS allow for the precise determination of molecular weights and fragmentation patterns, which are crucial for identifying unknown compounds. researchgate.netmdpi.com The ability to detect and characterize these species at trace levels in complex environmental matrices is paramount for a comprehensive understanding of arsenic biogeochemistry.

Isotopic Analysis for Pathway Tracing

Isotopic analysis is a powerful tool for tracing the origin, transformation pathways, and metabolic routes of elements in environmental and biological systems. uni-bayreuth.deresearchgate.net While specific studies detailing the use of arsenic isotopes (e.g., ⁷³As) or other stable isotopes to trace the degradation pathways of this compound were not explicitly found in the provided literature, the principle is widely applied in arsenic biogeochemistry.

The application of isotopic analysis can provide invaluable insights into the mechanisms of arsenic transformation. For instance, by analyzing the isotopic signatures of arsenic species formed during the degradation of this compound under various conditions, researchers could potentially differentiate between various abiotic and biotic transformation processes. uni-bayreuth.deresearchgate.net Furthermore, the use of stable isotope-labeled compounds, such as labeled DPAA, can aid in the accurate quantification and tracking of specific arsenic species in biological or environmental samples, indirectly supporting the broader utility of isotopic methodologies in understanding arsenic metabolism. jst.go.jp The study of coupled elemental cycles, such as sulfur and arsenic, also highlights the role of isotopic analysis in revealing complex environmental transformations. uni-bayreuth.demdpi.com

List of Compounds Mentioned:

this compound (DA, Clark I)

Diphenylarsinic Acid (DPAA)

Phenylarsonic Acid (PAA)

Bis(diphenylarsine)oxide (BDPAO)

Arsenic trichloride (B1173362)

Triphenylarsine (B46628) (TPA)

Phenyldichloroarsine (PD)

(2-chlorovinyl)arsine

Monosodium methylarsonic acid (MSMA)

Roxarsone (Rox(V))

Arsenite (As(III))

Arsenate (As(V))

Methylarsonous acid (MAs(III))

Mon methylarsonic acid (MAs(V))

Dimethylarsonic acid (DMAs(V))

Trimethylarsine oxide (TMAO)

Arsenobetaine

Arsenocholine

Arsenosugars

Nitarsone

4-hydroxy-3-aminophenylarsonic acid (HAPA)

Rox(III)

Nit(III)

p-ASA(III)

Chlorodiphenylarsine

Diphenylcyanoarsine (B1218656) (DPCNA, Clark II)

Arsin61

Molecular and Cellular Level Interactions of Diphenylchloroarsine

Biochemical Targets and Binding Mechanisms at the Molecular Level

The biological effects of diphenylchloroarsine stem from its ability to interact with critical cellular components, particularly those containing sulfhydryl groups, and its capacity to interfere with enzyme functions.

Interaction with Thiol-Containing Biomolecules

This compound exhibits a strong affinity for sulfhydryl (-SH) groups found in cysteine residues of proteins and other biomolecules. This interaction typically involves a nucleophilic attack by the thiol group on the arsenic atom, leading to the formation of a stable thioarsenite bond. This process effectively chelates or modifies proteins, altering their structure and function. Such interactions can disrupt essential cellular processes that rely on the integrity of these thiol-containing proteins, including enzymes, structural proteins, and transcription factors. The reactivity of the As-Cl bond in this compound makes it susceptible to nucleophilic substitution by thiols. theblackvault.comdtic.mil

Perturbation of Enzyme Activity (e.g., Acetylcholinesterase)

A significant mechanism by which organoarsenic compounds exert their effects is through the inhibition of enzyme activity. This compound, like other arsenicals, can interfere with enzymes that are critical for cellular signaling and metabolism. While specific extensive research on this compound's direct inhibition of acetylcholinesterase (AChE) is not detailed in the provided search results, other organoarsenic compounds are known to affect cholinesterase activity. theblackvault.comwikipedia.org Acetylcholinesterase is a key enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at synapses, disrupting nerve signal transmission. wikipedia.org The general mechanism for arsenical inhibition of enzymes often involves binding to sulfhydryl groups within the enzyme's active site, thereby blocking substrate access or catalytic activity. theblackvault.comdtic.milwikipedia.org

Computational Docking and Molecular Dynamics Simulations of Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are employed to elucidate the precise binding mechanisms and stability of compounds like this compound with biological targets. These techniques allow researchers to predict binding affinities, identify key amino acid residues involved in interactions, and understand the dynamic behavior of the compound within a protein's active site. nih.govnih.gov While specific computational studies directly on this compound's interaction with targets like AChE are not explicitly detailed in the provided snippets, these methods are widely used to study enzyme inhibition and drug-target interactions. nih.govnih.gov Such simulations can reveal how this compound might interact with the active sites of enzymes, potentially forming stable complexes through electrostatic and van der Waals forces, in addition to covalent modifications of cysteine residues. nih.gov

Cellular Responses to this compound Exposure

Exposure to this compound can trigger a cascade of cellular responses, leading to altered gene expression and the activation of specific signaling pathways.

Activation of Cellular Signaling Pathways (e.g., Inflammatory Pathways)

This compound exposure can activate various intracellular signaling pathways. Among these, inflammatory pathways are often implicated. For instance, the activation of the Nuclear Factor-kappa B (NF-κB) pathway is a common response to cellular stress and toxic insult, leading to the production of pro-inflammatory cytokines. usgs.gov Arsenic compounds have been shown to modulate signaling cascades, including those that regulate inflammation, oxidative stress, and cell survival. The precise pathways activated by this compound would depend on the specific cellular context and the nature of its molecular interactions. chemistrydocs.com

Challenges in Matrix Effects and Sample Preparation

Analyzing this compound in real-world samples, such as soil or water, presents significant challenges primarily due to matrix effects and the inherent instability of the compound.

Matrix Effects: Environmental samples often contain a complex mixture of compounds that can interfere with the analytical signal of this compound. These interferences, known as matrix effects, can lead to either ionization suppression or enhancement in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) chromatographyonline.comchromatographyonline.comgimitec.com. For instance, the presence of other organic compounds or salts in soil or water extracts can alter the ionization efficiency of this compound, leading to inaccurate quantification chromatographyonline.comchromatographyonline.com. Methods to assess and mitigate matrix effects include post-extraction spiking, post-column infusion, standard addition, and the use of coeluting internal standards chromatographyonline.comchromatographyonline.comgimitec.com. Optimizing sample preparation to remove interfering compounds and adjusting chromatographic parameters to avoid coelution are also crucial strategies chromatographyonline.comgimitec.com.

Sample Preparation and Derivatization: this compound is relatively unstable and can degrade during conventional analytical procedures, often undergoing hydrolysis psu.edunih.gov. To overcome this, derivatization techniques are sometimes employed to create more stable and detectable compounds. However, specific derivatization methods, such as thiol derivatization, can be problematic as they may yield the same derivative from different diphenylarsenic compounds, thus making it impossible to identify and quantify the original specific compounds nih.govresearchgate.net. Therefore, careful selection of extraction and instrumental conditions is essential to minimize degradation and interference from sample matrices like celluloid powder found in munitions nih.gov. For example, High-Performance Liquid Chromatography (HPLC) with a polar column has been used for the analysis of "Clark agents" like this compound in soil and water samples, achieving limits of detection in the nanogram range psu.edunih.gov. However, unexpected matrix effects can still arise in real samples, potentially deteriorating separation characteristics psu.edu.

Table 1: Analytical Performance of HPLC for this compound

AnalyteLimit of Detection (ng)Reproducibility (R.S.D.)NotesSource
This compound1.94< 5%Reversed-phase HPLC with UV-DAD detection; potential for matrix effects in real samples. psu.edu
This compound1.87< 5%Reversed-phase HPLC with UV-DAD detection; separation from other arsenicals and TNT achieved. psu.edu
This compound1.94< 5%Micellar Electrokinetic Capillary Chromatography (MEKC) also used, but HPLC showed better reproducibility and lower detection limits. psu.edu

Emerging Analytical Technologies for Trace Analysis

The ongoing development of analytical technologies aims to provide faster, more sensitive, and more portable methods for detecting this compound and similar compounds, especially for field applications.

Portable and On-Site Detection Systems (Conceptual)

The demand for rapid, on-site detection of chemical warfare agents like this compound has driven research into portable and field-deployable analytical systems. These systems are crucial for immediate threat assessment and response in diverse environments.

Mass Spectrometry-Based Systems: Portable mass spectrometry (MS) instruments, such as those utilizing Ambient Ionization Mass Spectrometry (AI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are being developed for in situ analysis with minimal sample preparation nist.govresearchgate.net. Technologies like the HAPSITE® system are rugged GC-MS instruments used by military and emergency responders researchgate.net. Newer approaches involve handheld devices that can detect trace amounts of chemicals by analyzing their molecular fragments or reaction products acs.org908devices.com. For example, instruments employing Ion Mobility Spectrometry (IMS) are robust and portable, capable of detecting chemical warfare agents (CWAs) and toxic industrial chemicals (TICs) bruker.com. While IMS offers portability, it can suffer from lower selectivity and a higher rate of false positives compared to GC-MS 908devices.combruker.com.

Spectroscopic and Sensor-Based Systems: Other emerging technologies include portable spectroscopic devices and advanced sensor platforms. Research is exploring the use of nanosheets, such as gamma arsenene, as sensing materials for detecting vomiting agents like this compound due to their unique electronic properties goums.ac.ir. Furthermore, advancements in optical detection technologies, like those based on fluorescence, are being integrated into portable monitors for real-time, in situ analysis of hazardous waste and chemical agents osti.govusda.gov.

Biosensors and Immunochemical Methods (Conceptual)

Biosensors and immunochemical methods offer highly specific and sensitive approaches for detecting chemical compounds, including this compound, by leveraging biological recognition elements.

Biosensors: Biosensors that utilize biological components, such as whole cells or specific proteins, to detect analytes are a promising area of research for this compound detection nih.govmdpi.comnih.govmuni.cz. Whole-cell biosensors can be engineered to respond to specific chemical structures, offering high selectivity and the potential for portability and low-cost operation nih.govmdpi.com. Research has focused on developing biosensors that can specifically sense organoarsenicals, adapting existing arsenic-responsive systems to detect compounds like this compound nih.govmdpi.comnih.gov. While many arsenic biosensors currently target inorganic arsenic, efforts are underway to expand their capability to organic arsenic species nih.govmdpi.comnih.gov. The development of such biosensors could enable field monitoring of environmentally pervasive arsenicals nih.govmdpi.com.

Immunochemical Methods: Immunochemical methods, particularly those employing antibodies, can provide highly specific detection of target molecules. While direct literature on immunochemical detection of this compound is limited, the principle is well-established for other chemical agents and biomarkers nih.gov. Antibodies can be developed to bind specifically to this compound or its degradation products. These antibodies can then be integrated into various detection platforms, such as enzyme-linked immunosorbent assays (ELISA) or lateral flow assays, enabling sensitive and selective detection. Such methods could be adapted for portable, on-site screening of environmental samples or personnel exposure nih.govresearchgate.net.

Compound List:

Compound NameAbbreviation
This compoundDA / Clark I
Diphenylcyanoarsine (B1218656)DC / Clark II
Phenyldichloroarsine
Bis(diphenylarsine)oxideBDPAO
Diphenylarsinic acidDPAA
Arsenicals
TrinitrotolueneTNT
MethylarseniteMAs(III)
PhenylarsenitePAO
Arsenic TrioxideAs₂O₃
ArseniteAs(III)
ArsenateAs(V)
Monomethylarsonic acid
Phenylarsonic acid
Mustard gasHD
Lewisite 1L1
AdamsiteDM
Diethylarsine
Triethylarsine
Trimethylarsine
Ethylarsine
Methylarsine
Arsine
Diethylarsine
Trimethylarsine
Triethylarsine
Methylarsine
Arsine
Diphenylarsinic acidDPAA
Phenyldichloroarsine
DiphenylcyanoarsineDC
This compoundDPCA
Bis(diphenylarsine)oxideBDPAO
Phenylarsinic acidPAA
MethylarseniteMAs(III)
RoxarsoneRox
3-Nitro-4-hydroxybenzenearsonic acid
4-Hydroxy-3-aminophenylarsonic acid
ArsenicAs
Arsenic PentavalentAs(V)
Arsenic TrivalentAs(III)
Arsenic TrioxideAs₂O₃
MethylarsinateMAs(V)
Sulfur MustardHD
Nitrogen Mustard
SarinGB
SomanGD
TabunGA
VX
CyclosarinGF
2-Chloroacetophenone
Chloropicrin
Benzylbromide
Xylylbromide
Sodiumdichloroicocyanate
Ethylbromoacetate
Ethyliodoacetate
Ethylacetate
Bromoacetone
Chloroacetone
Diphenylaminochloroarsine
Ethyl dichloroarsine
Diphenylarsinic acidDPAA
Diphenylthioarsinic acidDPTAA
MethylglyoxalMG
Nepsilon-(carboxyethyl)lysineCEL
Nepsilon-(carboxymethyl)lysineCML
CarboxymethylarginineCMA
S-carboxymethylcysteineCMC

The accurate detection and quantification of this compound (DA) are critical for environmental monitoring, historical site remediation, and defense applications. Analytical chemistry plays a pivotal role in developing sensitive, selective, and robust methods for its identification and measurement, particularly in complex environmental matrices.

Advanced Analytical Methodologies for Detection and Quantification of Diphenylchloroarsine

Speciation Analysis of Organoarsenic Compounds

Challenges in Matrix Effects and Sample Preparation

Analyzing diphenylchloroarsine in real-world samples, such as soil or water, presents significant challenges primarily due to matrix effects and the inherent instability of the compound.

Matrix Effects: Environmental samples often contain a complex mixture of compounds that can interfere with the analytical signal of this compound. These interferences, known as matrix effects, can lead to either ionization suppression or enhancement in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) chromatographyonline.comchromatographyonline.comgimitec.com. For instance, the presence of other organic compounds or salts in soil or water extracts can alter the ionization efficiency of this compound, leading to inaccurate quantification chromatographyonline.comchromatographyonline.com. Methods to assess and mitigate matrix effects include post-extraction spiking, post-column infusion, standard addition, and the use of coeluting internal standards chromatographyonline.comchromatographyonline.comgimitec.com. Optimizing sample preparation to remove interfering compounds and adjusting chromatographic parameters to avoid coelution are also crucial strategies chromatographyonline.comgimitec.com.

Sample Preparation and Derivatization: this compound is relatively unstable and can degrade during conventional analytical procedures, often undergoing hydrolysis psu.edunih.gov. To overcome this, derivatization techniques are sometimes employed to create more stable and detectable compounds. However, specific derivatization methods, such as thiol derivatization, can be problematic as they may yield the same derivative from different diphenylarsenic compounds, thus making it impossible to identify and quantify the original specific compounds nih.govresearchgate.net. Therefore, careful selection of extraction and instrumental conditions is essential to minimize degradation and interference from sample matrices like celluloid powder found in munitions nih.gov. For example, High-Performance Liquid Chromatography (HPLC) with a polar column has been used for the analysis of "Clark agents" like this compound in soil and water samples, achieving limits of detection in the nanogram range psu.edunih.gov. However, unexpected matrix effects can still arise in real samples, potentially deteriorating separation characteristics psu.edu.

Table 1: Analytical Performance of HPLC for this compound

AnalyteLimit of Detection (ng)Reproducibility (R.S.D.)NotesSource
This compound1.94< 5%Reversed-phase HPLC with UV-DAD detection; potential for matrix effects in real samples. psu.edu
This compound1.87< 5%Reversed-phase HPLC with UV-DAD detection; separation from other arsenicals and TNT achieved. psu.edu
This compound1.94< 5%Micellar Electrokinetic Capillary Chromatography (MEKC) also used, but HPLC showed better reproducibility and lower detection limits. psu.edu

Emerging Analytical Technologies for Trace Analysis

The ongoing development of analytical technologies aims to provide faster, more sensitive, and more portable methods for detecting this compound and similar compounds, especially for field applications.

Portable and On-Site Detection Systems (Conceptual)

The demand for rapid, on-site detection of chemical warfare agents like this compound has driven research into portable and field-deployable analytical systems. These systems are crucial for immediate threat assessment and response in diverse environments.

Mass Spectrometry-Based Systems: Portable mass spectrometry (MS) instruments, such as those utilizing Ambient Ionization Mass Spectrometry (AI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are being developed for in situ analysis with minimal sample preparation nist.govresearchgate.net. Technologies like the HAPSITE® system are rugged GC-MS instruments used by military and emergency responders researchgate.net. Newer approaches involve handheld devices that can detect trace amounts of chemicals by analyzing their molecular fragments or reaction products acs.org908devices.com. For example, instruments employing Ion Mobility Spectrometry (IMS) are robust and portable, capable of detecting chemical warfare agents (CWAs) and toxic industrial chemicals (TICs) bruker.com. While IMS offers portability, it can suffer from lower selectivity and a higher rate of false positives compared to GC-MS 908devices.combruker.com.

Spectroscopic and Sensor-Based Systems: Other emerging technologies include portable spectroscopic devices and advanced sensor platforms. Research is exploring the use of nanosheets, such as gamma arsenene, as sensing materials for detecting vomiting agents like this compound due to their unique electronic properties goums.ac.ir. Furthermore, advancements in optical detection technologies, like those based on fluorescence, are being integrated into portable monitors for real-time, in situ analysis of hazardous waste and chemical agents osti.govusda.gov.

Biosensors and Immunochemical Methods (Conceptual)

Biosensors and immunochemical methods offer highly specific and sensitive approaches for detecting chemical compounds, including this compound, by leveraging biological recognition elements.

Biosensors: Biosensors that utilize biological components, such as whole cells or specific proteins, to detect analytes are a promising area of research for this compound detection nih.govmdpi.comnih.govmuni.cz. Whole-cell biosensors can be engineered to respond to specific chemical structures, offering high selectivity and the potential for portability and low-cost operation nih.govmdpi.com. Research has focused on developing biosensors that can specifically sense organoarsenicals, adapting existing arsenic-responsive systems to detect compounds like this compound nih.govmdpi.comnih.gov. While many arsenic biosensors currently target inorganic arsenic, efforts are underway to expand their capability to organic arsenic species nih.govmdpi.comnih.gov. The development of such biosensors could enable field monitoring of environmentally pervasive arsenicals nih.govmdpi.com.

Immunochemical Methods: Immunochemical methods, particularly those employing antibodies, can provide highly specific detection of target molecules. While direct literature on immunochemical detection of this compound is limited, the principle is well-established for other chemical agents and biomarkers nih.gov. Antibodies can be developed to bind specifically to this compound or its degradation products. These antibodies can then be integrated into various detection platforms, such as enzyme-linked immunosorbent assays (ELISA) or lateral flow assays, enabling sensitive and selective detection. Such methods could be adapted for portable, on-site screening of environmental samples or personnel exposure nih.govresearchgate.net.

Environmental Fate and Transformation of Diphenylchloroarsine and Its Derivatives

Environmental Compartmentalization and Transport

The movement and distribution of Diphenylchloroarsine and its derivatives among environmental compartments—soil, water, sediment, and air—are governed by the compound's chemical properties and environmental conditions.

Upon release, this compound and its related chemical warfare agents undergo transformation, with diphenylarsinic acid (DPAA) being the major, persistent contaminant found in affected soils. researchgate.netnih.gov The mobility and partitioning of DPAA in the soil-water environment are significantly influenced by its interaction with soil components. researchgate.net

Studies have shown that DPAA is readily formed from the leakage of arsenic-based chemical weapons, leading to long-term contamination. nih.gov The distribution of DPAA between solid and aqueous phases is largely controlled by sorption processes, which are dependent on soil type. Research comparing an Acrisol (a variable-charge soil) and a Phaeozem (a constant-charge soil) found that the Acrisol had a significantly stronger adsorption capacity for DPAA. nih.gov The sorption capacity is strongly correlated with the presence of iron oxides, particularly amorphous and poorly crystalline forms. researchgate.net Sequential extraction procedures reveal that in clay mineral fractions of contaminated soils, DPAA predominantly exists in a specifically sorbed fraction (18.3–52.8%), indicating a strong association with mineral surfaces. researchgate.net A considerable amount is also found in non-specifically bound forms (8.2–46.7%). researchgate.net

Historically, this compound was utilized as a chemical warfare agent during World War I. nih.gov It was dispersed in smoke or within high-explosive shells, creating an aerosol. researchgate.net This method of dissemination was designed to maximize its atmospheric dispersion over target areas.

Under typical environmental conditions, however, this compound has a low potential for volatilization. It exists as a colorless crystalline solid or a dark-brown liquid with a very low vapor pressure of 0.06 Pa at 20°C. nih.gov This low volatility limits its ability to disperse into the atmosphere from contaminated soil or water unless disturbed or released under high temperatures.

Once in the environment, this compound derivatives can be taken up by organisms. Studies have found that primary degradation products of phenylarsenic chemical warfare agents, such as diphenylarsinic acid (DPAA), accumulate in the tissues of fish in contaminated marine environments like the Baltic Sea. nih.gov

The biotransformation of these compounds is a key process affecting their toxicity and persistence. In fish, DPAA is metabolized. A study using a rainbow trout liver cell line identified a major metabolite as the diphenylarsine (B13773895) glutathione (B108866) conjugate (DPA-SG), along with other previously undescribed metabolites. nih.gov This indicates that aquatic organisms possess pathways to transform DPAA. Generally, aquatic organisms can absorb arsenic compounds through various routes including gills, intestines, and skin. mdpi.com The organisms may then convert them into less toxic forms via processes like methylation or into other forms through oxidation. mdpi.com While some arsenic compounds, like arsenobetaine, are considered relatively non-toxic and can be excreted, others can bioaccumulate. mdpi.commdpi.com Fish can adapt to chronic arsenic exposure through metabolic processes that may reduce the bioaccumulation of the most toxic forms. mdpi.com

Biotic Degradation and Microbial Metabolism

The environmental persistence and transformation of this compound (DA) are significantly influenced by biotic processes, primarily driven by microbial activity. Microorganisms play a crucial role in the biogeochemical cycling of arsenic, employing a variety of metabolic pathways that can alter the speciation, toxicity, and mobility of arsenic compounds, including complex organoarsenicals like this compound.

Role of Microorganisms in Arsenic Cycling and Transformation

Microorganisms are central to the arsenic biogeochemical cycle, mediating a series of biotransformation processes. nih.govresearchgate.net These processes, which evolved to detoxify arsenic and, in some cases, to generate energy, are critical in determining the environmental fate of arsenic compounds. monobasinresearch.org Key microbial transformations applicable to organoarsenicals include methylation, demethylation, oxidation-reduction reactions, and degradation. oup.comnih.gov

Arsenic methylation is a widespread microbial detoxification strategy. monobasinresearch.org Microbes can convert inorganic arsenic into methylated organic forms, some of which can be volatilized and removed from the local environment. monobasinresearch.org Conversely, microorganisms can also degrade complex organoarsenicals. For instance, arsenobetaine, a common organoarsenical in marine environments, is known to be degraded by microbial metabolism in sediments, ultimately returning arsenic to its inorganic forms. oup.com While direct microbial degradation pathways for this compound are not extensively detailed in existing literature, the fundamental microbial capabilities to metabolize other complex organoarsenicals suggest a potential for similar biotic degradation of DA and its derivatives. oup.com

Microbial communities possess a diverse array of genes, often organized in ars operons, that confer resistance to arsenic. nih.govoup.com These genetic systems encode for enzymes that actively participate in arsenic transformations, such as the reduction of arsenate [As(V)] to the more mobile and toxic arsenite [As(III)], and the subsequent extrusion of arsenite from the cell. monobasinresearch.orgoup.com Some bacteria can also oxidize arsenite to arsenate, a process which can be coupled to energy generation. monobasinresearch.org These fundamental microbial processes influence the broader environmental behavior of all arsenic species.

Table 1: Key Microbial Processes in the Arsenic Cycle

Microbial ProcessDescriptionRelevance to this compound
Oxidation-Reduction Interconversion between different arsenic oxidation states, primarily As(III) and As(V), mediated by microbial enzymes. oup.comThe arsenic atom in this compound is in the As(III) state. Microbial oxidation could potentially transform it to As(V) derivatives, altering its reactivity and toxicity.
Methylation The addition of methyl groups to arsenic compounds, often considered a detoxification mechanism. monobasinresearch.orgnih.gov This process is catalyzed by enzymes like As(III) S-adenosylmethionine methyltransferase (ArsM). researchgate.netWhile typically studied with inorganic arsenic, microbial methylation could potentially act on degradation intermediates of this compound.
Demethylation The removal of methyl groups from organoarsenical compounds.If methylated derivatives of this compound or its breakdown products are formed, demethylating microbes could further process them.
Degradation The breakdown of complex organoarsenicals into simpler forms. For example, soil bacteria have been isolated that can degrade diphenylarsinic acid (DPAA), a primary degradation product of this compound, using it as a sole carbon source. researchgate.netThis demonstrates a direct biotic pathway for the breakdown of key derivatives of this compound in the environment.

Enzymatic Degradation Mechanisms (Conceptual)

While specific enzymes responsible for the complete degradation of this compound have not been fully characterized, the known enzymatic mechanisms for other arsenicals provide a conceptual framework for its potential biotic breakdown. The initial steps likely involve hydrolysis of the As-Cl bond, a reaction that can occur abiotically, followed by enzymatic attacks on the phenyl rings and the arsenic center.

Conceptually, the enzymatic degradation could proceed through several mechanisms:

Monooxygenase and Dioxygenase Activity : Bacteria are known to degrade aromatic compounds using oxygenase enzymes. These enzymes could hydroxylate the phenyl rings of this compound or its degradation product, diphenylarsinic acid (DPAA). This hydroxylation would destabilize the aromatic structure, making it susceptible to ring cleavage and further degradation. Research on the degradation of DPAA by soil bacteria suggests that monooxygenases are involved in the initial degradation step. researchgate.net

Reductive and Oxidative Processes : The arsenic center itself is subject to enzymatic redox transformations. Arsenate reductases, such as ArsC, are common in bacteria and reduce As(V) to As(III). monobasinresearch.orgoup.com Conversely, arsenite oxidases can convert As(III) to As(V). monobasinresearch.org These enzymes could act on this compound derivatives, changing their oxidation state and influencing their subsequent metabolic fate.

Carbon-Arsenic Bond Cleavage : The ultimate degradation of this compound to inorganic arsenic requires the cleavage of the stable carbon-arsenic (C-As) bond. While the specific enzymes for this process in relation to this compound are not identified, some microorganisms are known to break C-As bonds in other organoarsenicals. For instance, the degradation of DPAA to arsenic acid by isolated soil bacteria confirms that microbes possess the enzymatic machinery to cleave the phenyl-arsenic bond. researchgate.net The arsH gene, found in some bacterial ars operons, has been suggested to function as an oxidase for organoarsenicals, conferring resistance to these compounds. oaji.net

Long-Term Environmental Persistence and Legacy Contamination

This compound, due to its use as a chemical warfare agent, has resulted in long-term environmental contamination at sites where it was produced, stored, or disposed of. armscontrol.org Its persistence and that of its degradation products create a lasting environmental legacy. monobasinresearch.orgresearchgate.netoaji.netbeyondpesticides.org

Study of Abandoned Chemical Weapon Sites

Investigations at abandoned chemical weapon (ACW) sites, particularly in China and Europe, have provided significant insight into the long-term fate of this compound. armscontrol.orgresearchgate.netnih.gov After decades of being buried or dumped, munitions containing this compound (designated as Clark I) have been found to be corroded, leading to the leakage of their toxic contents into the surrounding soil and water. researchgate.netcao.go.jpfmprc.gov.cn

Studies of contaminated soil and sediment at these sites have shown that this compound itself is often not the primary compound detected. Instead, its degradation products are more prevalent. researchgate.net For example, analysis of "Red canister" munitions, which contained this compound, revealed that it had largely degraded to bis(diphenylarsine)oxide (BDPAO) and diphenylarsinic acid (DPAA). researchgate.net Similarly, sediment samples collected from marine chemical munition dumpsites in the Baltic Sea contained significant concentrations of DPAA, a primary degradation product of phenylarsenic chemical warfare agents. nih.gov

Table 2: this compound and its Degradation Products at Legacy Sites

Location TypeOriginal CompoundMajor Degradation Products DetectedEnvironmental Matrix
Abandoned Munitions ("Red Canister")This compound (DA), Diphenylcyanoarsine (B1218656) (DC)Bis(diphenylarsine)oxide (BDPAO), Diphenylarsinic acid (DPAA) researchgate.netPumice and Celluloid filler within munitions
Marine Dumpsites (Baltic Sea)Phenylarsenic CWAs (including Clark I)Diphenylarsinic acid (DPAA), Phenarsazinic acid, Phenylarsonic acid (PAA) nih.govMarine Sediment
Contaminated Well Water (Japan)Phenylarsenic chemicalsHigh levels of inorganic arsenic nih.govGroundwater

Assessment of Degradation Product Stability and Mobility

The primary degradation products of this compound, such as diphenylarsinic acid (DPAA), exhibit considerable stability in the environment. researchgate.net The detection of DPAA in sediments and soils many years after the initial contamination event confirms its persistence. researchgate.netnih.gov

The mobility of these degradation products is a critical factor in their environmental impact. The transformation of this compound into more water-soluble compounds like DPAA can increase the potential for arsenic to migrate into groundwater, as evidenced by contaminated well water near a former chemical weapon burial site in Japan. nih.gov The mobility and fate of these compounds are influenced by soil and sediment characteristics, such as pH, redox potential, and the presence of iron oxides, which can adsorb arsenic species.

Furthermore, these degradation products are not environmentally benign and can undergo further biotic and abiotic transformations. researchgate.net As discussed in section 7.3.1, bacteria have been identified that can degrade DPAA, eventually breaking it down to arsenic acid. researchgate.net This indicates that while the diphenylarsenic structure is persistent, it can be slowly mineralized through microbial activity, ultimately releasing inorganic arsenic into the environment. This release of inorganic arsenic, a known toxicant and carcinogen, represents a significant long-term risk associated with the legacy contamination from this compound. researchgate.net

Theoretical and Computational Studies of Diphenylchloroarsine

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations provide detailed insights into the electronic structure, bonding characteristics, and potential reactivity of molecules like diphenylchloroarsine. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Reactivity Prediction via Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory, pioneered by Fukui, is a powerful tool for predicting chemical reactivity taylorandfrancis.comunesp.brimperial.ac.ukuniurb.it. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region where a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO represents the region where it is most likely to accept electrons (acting as an electrophile) taylorandfrancis.comunesp.brresearchgate.net. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is often correlated with a molecule's stability and reactivity; a smaller gap generally indicates higher reactivity researchgate.net. For this compound, FMO analysis would predict potential reaction sites and mechanisms by examining the electron density distribution in these frontier orbitals. For example, the lone pair on arsenic or electron-rich phenyl rings might be associated with the HOMO, while electron-deficient centers, possibly influenced by the electronegative chlorine atom, could be associated with the LUMO. Such analyses help in understanding how DPCA might interact with other molecules in chemical reactions taylorandfrancis.comunesp.brimperial.ac.ukuniurb.itresearchgate.net.

Spectroscopic Property Predictions (e.g., vibrational spectra)

Quantum chemical calculations can accurately predict spectroscopic properties, such as vibrational spectra (infrared and Raman), which serve as unique fingerprints for molecules. By calculating the vibrational frequencies and intensities, researchers can assign specific modes of vibration to molecular motions, such as bond stretching and bending travis-analyzer.denih.govtanta.edu.eg. These predictions are invaluable for interpreting experimental spectroscopic data and confirming molecular structures. For this compound, calculations would aim to predict the characteristic frequencies associated with the As-Cl bond, the As-C bonds, and the vibrations of the phenyl rings. Such predictions aid in identifying DPCA in complex mixtures or confirming its presence in experimental samples travis-analyzer.denih.govtanta.edu.eg. The accuracy of these predictions often relies on the chosen theoretical method and basis set, with higher-level calculations providing more reliable results rsc.orgnih.govtravis-analyzer.denih.gov.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer dynamic perspectives on molecular behavior, allowing researchers to explore interactions, conformational changes, and energetic landscapes over time.

Ligand-Target Interactions (e.g., Protein Binding)

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are widely used to study the interactions between small molecules (ligands) and biological targets, such as proteins waocp.orgnih.govdiva-portal.orgucl.ac.ukfrontiersin.orgyoutube.comresearchgate.netyoutube.com. These methods predict how a ligand binds to a protein's active site, the strength of this binding (binding affinity), and the specific residues involved in the interaction. While specific studies on this compound's interaction with biological targets are not detailed in the provided search snippets, the general methodologies are well-established. Such simulations would involve preparing 3D structures of both the ligand and the target protein, performing docking to identify plausible binding poses, and then running MD simulations to refine these poses and assess the stability of the complex waocp.orgdiva-portal.orgucl.ac.ukfrontiersin.orgyoutube.comresearchgate.net. Understanding these interactions is critical for predicting potential biological effects or designing targeted interventions, though this article strictly focuses on the computational methodologies themselves.

Exploration of Non Therapeutic Research Applications of Diphenylchloroarsine and Its Derivatives

Materials Science Research (Conceptual)

The incorporation of heavy elements like arsenic into polymers and materials can lead to unique optical, electronic, and thermal properties. The development of functional organoarsenic chemistry has opened avenues for creating novel arsenic-containing π-conjugated molecules and polymers. mdpi.commdpi.com

Conceptually, diphenylchloroarsine can be envisioned as a foundational building block for organoarsenic polymers. Through chemical modification, this compound can be converted into bifunctional monomers suitable for polymerization. For instance, the phenyl rings could be functionalized with polymerizable groups such as vinyl or acetylene moieties. Subsequent polymerization of these monomers could lead to the formation of polymers with arsenic atoms integrated into the main chain or as pendant groups.

The presence of the arsenic atom in the polymer backbone is hypothesized to significantly influence the material's properties. The high refractive index of arsenic-containing materials could be translated into polymers with specialized optical applications. Furthermore, the electronic properties of arsenic could be harnessed to create semiconducting or conductive polymers. Theoretical studies and computational modeling would be essential to predict the band gap and charge transport characteristics of such polymers. mdpi.com

Table 1: Conceptual Properties of Hypothetical Organoarsenic Polymers Derived from this compound.
PropertyConceptual FeaturePotential Application
Refractive IndexHigh, due to the presence of the heavy arsenic atom.High-performance lenses, optical coatings, and photonic devices.
Electronic ConductivityTunable, by modifying the polymer backbone and arsenic oxidation state.Semiconductors, organic light-emitting diodes (OLEDs), and antistatic coatings.
Thermal StabilityPotentially high, due to the strong carbon-arsenic bonds.High-temperature resistant materials and engineering plastics.
Chemical ResistanceDependent on the overall polymer structure and the nature of the organic substituents.Specialty coatings and materials for harsh chemical environments.

Beyond bulk polymers, this compound derivatives could be conceptually integrated into more complex, advanced functional materials. These materials are designed to possess specific, often responsive, properties for high-tech applications. nih.govresearchgate.netresearchgate.netmdpi.com

One conceptual application lies in the development of self-healing polymers. The dynamic nature of bonds to arsenic could be exploited to create cross-linked polymer networks that can reform upon damage. Theoretical models could explore the energetics and kinetics of bond cleavage and reformation involving arsenic, guiding the design of such materials. engineering.com

Another area of conceptual exploration is in the creation of stimuli-responsive materials. The arsenic center in a polymer could be designed to change its coordination environment or oxidation state in response to external stimuli such as light, pH, or the presence of specific analytes. This change could, in turn, alter the macroscopic properties of the material, such as its color, fluorescence, or solubility.

Table 2: Conceptual Applications of this compound Derivatives in Advanced Functional Materials.
Material TypeConceptual Integration of this compound DerivativeDesired Functional Property
Self-Healing PolymersAs a dynamic cross-linking agent in a polymer network.Ability to repair mechanical damage autonomously.
Stimuli-Responsive GelsIncorporation into a hydrogel network where arsenic's coordination state changes with pH.Controlled swelling and shrinking for drug delivery or sensing.
Luminescent MaterialsAs a component of a conjugated polymer to tune the emission wavelength.Materials for OLEDs and fluorescent sensors.
High-Density PlasticsAs a heavy-atom additive in a polymer matrix.Materials with enhanced radiation shielding properties.

Catalysis Research (Conceptual)

The field of catalysis often relies on the unique electronic properties of a central atom in a catalyst's active site. While organoarsenic compounds are not commonly used as catalysts, their electronic nature suggests they could be of conceptual interest in both homogeneous and heterogeneous catalysis. mdpi.com

In homogeneous catalysis, ligands play a crucial role in tuning the reactivity of a metal center. This compound can be a precursor to a wide range of tertiary arsines, R(C₆H₅)₂As, which are analogs of the well-studied phosphine ligands. Computational studies could be employed to model the electronic and steric properties of these arsine ligands and predict their influence on the catalytic activity of transition metal complexes. The subtle differences in electronegativity and polarizability between arsenic and phosphorus could lead to novel catalytic selectivities in reactions such as cross-coupling, hydrogenation, or hydroformylation.

For heterogeneous catalysis, a conceptual approach would involve the immobilization of an organoarsenic species, derived from this compound, onto a solid support such as silica or a polymer resin. This would create a single-site heterogeneous catalyst. The arsenic center could either be the active site itself or act as a ligand for a deposited metal. Theoretical calculations could help in designing the optimal linker and support material to maximize the catalyst's stability and activity.

Table 3: Conceptual Roles of this compound Derivatives in Catalysis.
Type of CatalysisConceptual Role of this compound DerivativePotential AdvantageHypothetical Reaction
HomogeneousPrecursor to tertiary arsine ligands for transition metal catalysts.Fine-tuning of electronic and steric properties of the catalyst, potentially leading to new selectivities.Palladium-catalyzed cross-coupling reactions.
HeterogeneousImmobilized on a solid support to act as a catalytic site or a ligand.Combines the potential unique reactivity of organoarsenic species with the ease of separation of heterogeneous catalysts.Oxidation or reduction of organic substrates.
OrganocatalysisAs a Lewis base catalyst.Unique reactivity due to the electronic properties of the arsenic center.Michael addition or similar nucleophilic additions.

Analytical Reagent Development (Conceptual)

The development of new analytical reagents is crucial for advancing chemical sensing and detection technologies. The ability of arsenic to interact with various analytes through coordination or redox reactions makes organoarsenic compounds conceptually interesting for this purpose.

A conceptual chemical sensor could be designed based on a this compound derivative that is functionalized with a signaling unit, such as a fluorophore. The binding of a target analyte to the arsenic center could modulate the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or wavelength. The selectivity of such a sensor would be dictated by the specific design of the binding pocket around the arsenic atom. researchgate.netmdpi.com

Electrochemical sensors are another area of conceptual exploration. A this compound derivative could be incorporated into an electrode material. The interaction of an analyte with the arsenic center could lead to a change in the electrochemical potential or current, which could be measured. Theoretical modeling could aid in the design of the organoarsenic compound to optimize its interaction with specific analytes and to predict the resulting electrochemical response.

Table 4: Conceptual Design of a Chemical Sensor Based on a this compound Derivative.
Sensor ComponentConceptual ImplementationPrinciple of Operation
Recognition ElementA this compound derivative with tailored substituents on the phenyl rings to create a specific binding site.The arsenic center and its surrounding chemical environment selectively interact with the target analyte.
TransducerA fluorophore covalently linked to the organoarsenic recognition element.Binding of the analyte to the arsenic center alters the electronic properties of the molecule, causing a change in the fluorescence signal.
DetectorA spectrofluorometer or a fluorescence microscope.Measures the change in fluorescence intensity or wavelength, which is then correlated to the analyte concentration.

Historical Studies in Chemical Warfare Research and Countermeasure Development

The deployment of this compound (DA) during World War I as a chemical warfare agent spurred significant research into the development of effective countermeasures. wikipedia.org As a sternutator, or vomiting agent, its primary tactical use was to incapacitate soldiers by inducing violent sneezing, coughing, and vomiting, compelling them to remove their protective gas masks and exposing them to other lethal gases used concurrently. wikipedia.orgmmsl.cz This strategy led the Germans to nickname it "Maskenbrecher" (mask breaker). mmsl.cz The agent was typically dispersed as a fine particulate aerosol, which posed a different challenge to protective equipment compared to true gases. mmsl.cz Consequently, historical research during this period was heavily focused on two main areas: the creation of materials capable of filtering these particulates and neutralizing the chemical threat, and the development of methods to decontaminate equipment and surfaces exposed to the agent.

Development of Protective Materials

The introduction of arsenical agents like this compound necessitated a rapid evolution in respiratory protection technology. Early gas masks, which were often simple fabric hoods or pads soaked in chemical solutions, were quickly found to be insufficient against the fine, solid particles of DA. mmsl.czwarfarehistorynetwork.com Research efforts focused on creating multi-layered filters that could physically block the aerosol particles while also chemically neutralizing the toxic compounds.

Initial countermeasures against chemical agents like chlorine involved pads soaked in solutions of sodium bicarbonate and sodium thiosulphate. youtube.comusni.org As the variety of chemical threats grew to include agents like phosgene and this compound, more complex filtration systems were developed. The British Small Box Respirator (SBR), introduced in 1916, represented a significant advancement. youtube.comnih.gov It featured a canister containing layers of different materials, including activated charcoal and chemically impregnated granules. quora.com Activated charcoal was crucial for its ability to adsorb a wide range of chemical vapors, while other layers were designed to react with and neutralize specific agents. For particulate "smokes" like DA, a key component was a physical filter, initially made of materials like cotton waste or paper, and later, more effective felt pads, to trap the fine particles before they reached the chemical neutralization layers. usni.org

The German Gummimaske also evolved to feature an interchangeable filter cartridge that contained materials such as vegetable coal (a form of activated charcoal) and other chemical neutralizers like soda ash. gazdetect.com The continuous development and improvement of these filter canisters were a direct response to the introduction of new agents like this compound, making the effectiveness of a gas mask dependent on its filter's composition and the specific threat encountered. nih.gov

Protective DeviceCountry of OriginFilter Composition/MechanismEffectiveness Against this compound (DA)
Early Fabric Pads/Hoods (e.g., Black Veil Respirator)United KingdomFabric (e.g., flannel, cotton) soaked in chemical solutions (e.g., sodium thiosulphate, sodium bicarbonate, glycerin). warfarehistorynetwork.comusni.orgLimited. Primarily designed for chlorine gas and offered poor protection against particulate aerosols like DA. mmsl.cz
P Helmet / PH HelmetUnited KingdomFlannel hood impregnated with solutions like sodium phenolate and later hexamethylene tetramine to counter phosgene. youtube.comwikipedia.orgSome physical filtration by the fabric, but could be penetrated by the fine DA particles. mmsl.cz
German Gas Mask (Gummimaske)GermanyRubberized fabric facepiece with an interchangeable filter cartridge containing vegetable coal (activated charcoal) and soda ash. gazdetect.comOffered improved protection. The particulate filter could trap DA aerosol, and the charcoal adsorbed vapors. gazdetect.com
Small Box Respirator (SBR)United KingdomMulti-layered canister filter with activated charcoal, chemical absorbents (e.g., soda-lime granules), and a particle filter (felt pads). nih.govquora.comConsidered highly effective. The combination of a dense particle filter and chemical layers provided reliable protection against DA. youtube.com
French M2 MaskFranceMultiple layers of cloth saturated with a chemical solution including nickel sulphate and castor oil. usni.orgModerate effectiveness; used by some French and British troops until the end of the war. usni.org

Decontamination Science and Technology (excluding human treatment)

Research into the decontamination of equipment, vehicles, and terrain contaminated with this compound focused on chemical neutralization, as the agent's persistence could render materials and areas hazardous for extended periods. euro-sd.com Unlike volatile gases, the solid nature of DA meant it would settle on surfaces and remain a contact and inhalation threat. mmsl.cz

The primary method studied and implemented for the neutralization of arsenical compounds was chemical oxidation. mmsl.cz this compound is susceptible to attack by strong oxidizing agents, which convert the toxic trivalent arsenic center to a less toxic pentavalent state. Solutions of hypochlorites, such as calcium hypochlorite (bleach), were found to be effective for this purpose. mmsl.cznih.gov Other oxidizing compounds like chloramine and potassium permanganate were also identified as effective decontaminants. mmsl.cz

This compound also undergoes slow hydrolysis when in contact with water or moisture, breaking down into compounds such as diphenylarsinic acid (DPAA). noaa.govresearchgate.net While hydrolysis does neutralize the immediate chloroarsine agent, the resulting DPAA is a persistent and toxic compound in its own right, leading to long-term environmental contamination. researchgate.net This fact underscored the importance of active chemical decontamination to more completely break down the agent.

Later research led to the development of standardized, multipurpose decontaminating solutions. Decontaminating Solution No. 2 (DS2), for example, was formulated to be effective against a range of chemical agents. It typically contained diethylenetriamine, ethylene glycol monomethyl ether, and sodium hydroxide (B78521). Its mechanism against arsenicals involves nucleophilic substitution and hydrolysis, facilitated by the strongly alkaline and reactive environment. However, a significant drawback of these early formulations was their corrosiveness to metals and their ability to damage paint and rubber, which limited their use on sensitive equipment. dtic.mil

Decontamination Method/AgentChemical Reaction TypeTargeted Surface/MaterialResearch Findings and Effectiveness
Water/MoistureHydrolysisGeneral surfaces, equipmentSlowly decomposes DA into diphenylarsinic acid (DPAA). noaa.govresearchgate.net Considered a passive/weathering process rather than an active decontamination method. The byproduct (DPAA) is also toxic and persistent. researchgate.net
Hypochlorite Solutions (e.g., Calcium Hypochlorite)OxidationMilitary equipment, vehicles, terrainEffective at neutralizing DA by oxidizing the arsenic. mmsl.cz A common and widely available decontaminant. Can be corrosive to some metals. euro-sd.comnih.gov
Potassium Permanganate SolutionsOxidationGeneral equipmentIdentified as an effective oxidizing agent for neutralizing DA. mmsl.cz Its intense purple color can act as an indicator but also causes significant staining.
Chloramine SolutionsOxidationGeneral equipmentEffective oxidizing agent for the chemical breakdown of this compound. mmsl.cz
Decontaminating Solution No. 2 (DS2)Nucleophilic Substitution / Alkaline HydrolysisMilitary vehicles and heavy equipmentBroad-spectrum decontaminant effective against DA. Highly corrosive to paints and some metals, making it unsuitable for sensitive or electronic equipment. dtic.mil

Future Research Directions and Emerging Paradigms for Diphenylchloroarsine Studies

Integration of Multi-Omics Approaches in Mechanistic Studies (Conceptual)Understanding the complex molecular interactions and cellular responses to diphenylchloroarsine (DPOC) necessitates the application of multi-omics technologies. Future research will likely integrate genomics, transcriptomics, proteomics, and metabolomics to elucidate DPOC's precise mechanisms of toxicity. Detailed research findings from studies on related arsenicals indicate that these compounds can disrupt vital cellular processes, including DNA repair and oxidative stress pathwayssrce.hrmdpi.com. By applying these integrated approaches, researchers aim to identify key molecular targets, signaling cascades, and potential biomarkers of DPOC exposure. This holistic view is conceptualized to provide a more comprehensive understanding of DPOC's biological impact, paving the way for improved risk assessment and the development of targeted countermeasures.

Conceptual Data Table:

Omics Approach Type of Data Generated Potential Contribution to DPOC Mechanistic Studies
Genomics DNA sequences, mutations Identifying genetic predispositions to DPOC toxicity
Transcriptomics mRNA expression levels Revealing gene expression changes induced by DPOC
Proteomics Protein abundance, modifications Identifying DPOC-affected proteins and pathways

Advanced Computational Modeling for Complex Systems (Conceptual)The intricate chemical properties and environmental behavior of this compound (DPOC) lend themselves to advanced computational modeling. Future research paradigms will increasingly employ quantitative structure-activity relationship (QSAR) models, molecular dynamics simulations, and other cheminformatics tools to predict DPOC's environmental fate, reactivity, and interactions with biological systemsepa.govmdpi.comnih.gov. Research findings on similar organoarsenic compounds suggest that these models can accurately forecast persistence and potential toxicological endpointsresearchgate.net. By simulating DPOC's behavior across various environmental compartments and predicting its interactions at a molecular level, computational approaches are conceptualized to accelerate the development of effective remediation strategies and enhance predictive capabilities for environmental risk assessments.

Conceptual Data Table:

Computational Method Application to DPOC Research Expected Output/Insight
QSAR Predicting toxicity and environmental fate based on structure Correlation coefficients, predicted activity values
Molecular Dynamics Simulating DPOC's interaction with soil minerals or biological molecules Trajectory data, binding energies, conformational changes

Development of Sustainable Remediation Technologies (Conceptual)Addressing this compound (DPOC) contamination, particularly in legacy sites, demands the development of sustainable and environmentally benign remediation technologies. Future research efforts will focus on innovative approaches such as advanced oxidation/reduction processes, novel adsorbent materials with high affinity for organoarsenic compounds, and enhanced bioremediation strategies utilizing specialized microorganismsresearchgate.netiwaponline.comcranfield.ac.uk. Current research on organoarsenic compounds highlights the challenges associated with breaking the arsenic-carbon bond, underscoring the need for research into catalytic degradation and synergistic remediation techniquesresearchgate.net. The conceptual goal is to develop technologies that efficiently immobilize, transform, or remove DPOC from contaminated media, ensuring long-term environmental safety and resource recovery.

Conceptual Data Table:

Remediation Technology Principle of Operation Potential Efficacy for DPOC Research Focus Areas
Bioremediation Microbial degradation Moderate to High (if suitable microbes identified) Identifying specific DPOC-degrading microbes, optimizing conditions
Adsorption Surface binding High (with selective adsorbents) Developing novel adsorbents (e.g., functionalized nanoparticles, biochar)

Interdisciplinary Research on Legacy Environmental Contaminationiwaponline.comepa.govresearchgate.netThe management of legacy environmental contamination from chemical warfare agents like this compound (DPOC) requires a concerted interdisciplinary effort. Future research must integrate expertise from environmental chemistry, geochemistry, toxicology, hydrology, and risk assessment to effectively characterize and remediate historically contaminated sitesresearchgate.netillinois.eduepa.govtandfonline.comacs.org. Detailed research findings from studies on chemical weapons dumpsites indicate that DPOC and its degradation products can persist in sediments and soils for extended periods, with mobility influenced by environmental conditionsresearchgate.netacs.orgresearchgate.net. This research should focus on characterizing contamination extent, understanding long-term transformation processes, assessing ecological impacts, and developing site-specific remediation plans. The integration of expertise is crucial for managing the complex challenges posed by these legacy sites.

Conceptual Data Table:

Discipline Role in Legacy DPOC Contamination Research Key Contributions
Environmental Chemistry Characterizing DPOC and its degradation products Analytical method development, fate and transport studies
Geochemistry Understanding DPOC's interaction with soil and rock matrices Sorption/desorption studies, mineralogical analysis
Toxicology Assessing DPOC's health and ecological impacts Dose-response studies, mechanism of action identification
Hydrology Modeling DPOC movement in groundwater and surface water Groundwater flow modeling, contaminant transport simulation

Innovative Analytical Techniques for Ultra-Trace Detection (Conceptual)Accurate and sensitive detection of this compound (DPOC) at ultra-trace levels in complex environmental matrices remains a critical analytical challenge. Future research will focus on developing and validating novel analytical techniques offering enhanced sensitivity, selectivity, and speed. Conceptual advancements may include the integration of advanced separation methods with high-resolution mass spectrometry, development of novel derivatization strategies, or the exploration of advanced sensor technologiesscirp.orgaloki.huresearchgate.netnih.govresearchgate.netllnl.govleeder-analytical.com. Detailed research findings indicate that current methods often struggle with matrix interference and achieving the detection limits required for comprehensive environmental monitoring and remediation verificationaloki.hudntb.gov.ua. Therefore, innovative approaches are conceptualized to overcome these limitations, enabling precise quantification of DPOC to support effective environmental management.

Conceptual Data Table:

Analytical Parameter Current Typical Capability (Examples) Desired Future Capability Relevance to DPOC
Detection Limit ng/L to µg/L (in complex matrices) pg/L or fg/L Crucial for monitoring residual contamination
Selectivity Good, but matrix effects can occur Very High (minimal interference) Essential for accurate identification
Sample Throughput Moderate High For rapid screening and monitoring

Compound List: this compound (DPOC)

Q & A

Basic: What are the standard protocols for synthesizing diphenylchloroarsine in laboratory settings?

Answer:
this compound (DA) is typically synthesized via the reaction of phenylmagnesium bromide with arsenic trichloride under inert conditions. Key steps include:

  • Purification: Distillation under reduced pressure (1–5 mmHg) to isolate DA, with purity verified via melting point analysis (104–106°C) and nuclear magnetic resonance (NMR) spectroscopy .
  • Safety: Use Schlenk-line techniques to avoid moisture and oxygen, as DA hydrolyzes readily to toxic byproducts. Gloveboxes are recommended for handling .

Basic: What analytical techniques are recommended for detecting this compound in environmental samples?

Answer:
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting DA at trace levels (detection limit: 0.1 ppb).

  • Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges to concentrate DA from aqueous matrices .
  • Validation: Cross-validate results with high-performance liquid chromatography (HPLC) paired with ultraviolet-visible (UV-Vis) spectroscopy (λmax = 260 nm) to confirm specificity .

Advanced: How can researchers resolve contradictions in reported toxicity thresholds of this compound across studies?

Answer:
Discrepancies in toxicity data (e.g., LD50 ranges from 10–45 mg/kg in rodents) often stem from differences in:

  • Exposure Routes: Compare inhalation vs. dermal absorption studies using meta-regression models .
  • Experimental Models: Standardize test organisms (e.g., Sprague-Dawley rats) and control for confounding variables like age and diet .
  • Statistical Methods: Apply Bayesian hierarchical models to account for inter-study variability .

Advanced: What experimental designs are effective for studying the environmental degradation pathways of this compound?

Answer:
Controlled photolysis and hydrolysis experiments under simulated environmental conditions are critical:

  • Photodegradation: Use xenon-arc lamps (λ = 290–800 nm) to mimic sunlight, with degradation products identified via LC-QTOF-MS .
  • Hydrolysis: Monitor pH-dependent decomposition (t1/2 = 2 hours at pH 7 vs. 30 minutes at pH 10) using <sup>13</sup>C-labeled DA to track arsenic speciation .

Regulatory: What safety protocols must be followed when handling this compound in compliance with OPCW guidelines?

Answer:

  • PPE: Wear nitrile gloves, chemical-resistant suits, and powered air-purifying respirators (PAPRs) with organic vapor cartridges .
  • Storage: Store DA in amber glass bottles under argon at –20°C to prevent oxidation .
  • Disposal: Neutralize DA with 10% sodium hydroxide (NaOH) solution, followed by precipitation of arsenic oxides for hazardous waste disposal .

Data Analysis: How should researchers approach meta-analysis of this compound’s stability under varying pH conditions?

Answer:

  • Data Collection: Extract stability data from peer-reviewed studies using PRISMA guidelines, focusing on variables like temperature, pH, and matrix type .
  • Statistical Synthesis: Apply random-effects models to calculate pooled half-life estimates, with sensitivity analyses to assess outlier influence .
  • Visualization: Use forest plots to display heterogeneity and funnel plots to evaluate publication bias .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.